BenchChemオンラインストアへようこそ!

3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Lipophilicity Drug design Permeability

3-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 879072-54-5) is a heterocyclic building block belonging to the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine class, a scaffold extensively validated in kinase inhibitor and anti-infective drug discovery programs. The compound bears a 4-(trifluoromethyl)phenyl substituent at the 3-position of the pyrazolo ring, with the tetrahydro-pyridine ring unsubstituted at positions 1, 5, and 6, rendering it a versatile intermediate for further N-functionalization and sulfonylation at the secondary amine.

Molecular Formula C13H12F3N3
Molecular Weight 267.25 g/mol
CAS No. 879072-54-5
Cat. No. B1336382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
CAS879072-54-5
Molecular FormulaC13H12F3N3
Molecular Weight267.25 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NN=C2C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C13H12F3N3/c14-13(15,16)9-3-1-8(2-4-9)12-10-7-17-6-5-11(10)18-19-12/h1-4,17H,5-7H2,(H,18,19)
InChIKeyPWKJCZGKAWNKDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 879072-54-5): Core Scaffold Identity and Procurement-Relevant Profile


3-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 879072-54-5) is a heterocyclic building block belonging to the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine class, a scaffold extensively validated in kinase inhibitor and anti-infective drug discovery programs [1]. The compound bears a 4-(trifluoromethyl)phenyl substituent at the 3-position of the pyrazolo ring, with the tetrahydro-pyridine ring unsubstituted at positions 1, 5, and 6, rendering it a versatile intermediate for further N-functionalization and sulfonylation at the secondary amine [2]. Its computed XLogP3-AA of 2.2, molecular weight of 267.25 g/mol, and topological polar surface area of 40.7 Ų place it within favorable drug-like physicochemical space [3]. The compound is commercially available as a research-grade solid with a reported melting point of 217–218°C .

Why Generic Substitution of 3-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with Unsubstituted Phenyl or Direct-CF3 Analogs Fails in Lead Optimization


The 3-aryl substituent on the tetrahydropyrazolo[4,3-c]pyridine core directly modulates both electronic and steric properties governing target engagement. Replacing the 4-(trifluoromethyl)phenyl group with an unsubstituted phenyl (CAS 87642-29-3) reduces lipophilicity by approximately 0.5–0.8 logP units and eliminates the electron-withdrawing –CF3 effect, which has been shown in QSAR studies of 3-aryl-tetrahydropyrazolo[4,3-c]pyridines to significantly influence prazosin displacement potency through hydrophobic (π) and electronic (σ) parameter contributions [1]. Conversely, attaching –CF3 directly to the pyrazole ring (CAS 733757-78-3) removes the phenyl spacer, altering the π-stacking geometry and van der Waals contact surface available for kinase hinge-region binding, a critical determinant of c-Met inhibitory activity observed across multiple derivatives of this scaffold [2]. Crystal-structure evidence further demonstrates that the 4-(trifluoromethyl)phenyl substituent participates in distinct intermolecular C–H···π(arene) and C–H···O hydrogen-bonding networks that differ from those of chloro-phenyl or methyl-phenyl analogs, affecting solid-state stability and formulation behavior [3].

Quantitative Differentiation Evidence: 3-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Against Closest Analog Comparators


Lipophilicity Gain: XLogP3-AA Comparison of CF3-Phenyl vs. Unsubstituted Phenyl Analog

The target compound bearing a 4-(trifluoromethyl)phenyl substituent exhibits a computed XLogP3-AA of 2.2, compared to the 3-phenyl analog (CAS 87642-29-3) which has a reported LogP of 1.41 (ACD/LogP) to 1.72 (ChemScene LogP) [1]. This represents a lipophilicity increase of ΔLogP = +0.5 to +0.8, attributable to the three fluorine atoms. The elevated lipophilicity directly affects passive membrane permeability and non-specific protein binding, factors critical in cellular assay potency interpretation and ADME optimization of derived lead compounds [2].

Lipophilicity Drug design Permeability

Molecular Weight and Heavy Atom Count Advantage Over Unsubstituted-Phenyl Analog

The target compound has a molecular weight of 267.25 g/mol (19 heavy atoms), compared to 199.25 g/mol (15 heavy atoms) for the 3-phenyl analog (CAS 87642-29-3), a difference of 68.0 Da [1]. This mass increase is fully accounted for by the three fluorine atoms substituting the para-hydrogens, without adding rotatable bonds (rotatable bond count = 1 for both compounds). The MW gain places the target compound closer to the fragment-to-lead transition zone (250–350 Da), providing a higher-affinity starting point while retaining fragment-like efficiency metrics, as demonstrated by optimized c-Met inhibitors derived from this scaffold achieving IC50 values of 68 nM [2].

Molecular weight Fragment-based drug discovery Lead-likeness

Crystallographic Differentiation: Solid-State Hydrogen-Bonding Networks Governed by 4-(Trifluoromethyl)phenyl Substituent

Single-crystal X-ray diffraction of three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines all bearing the identical 3-[4-(trifluoromethyl)phenyl] substituent but varying at N1 and N5 revealed that the CF3 group exhibits positional disorder in two of the three analogs (II and III), while remaining fully ordered in the 4-fluorophenyl N1-substituted derivative (I) [1]. The hydrogen-bonding architecture also diverges qualitatively: compound (I) forms centrosymmetric dimers via C–H···π(arene) interactions; compound (II) assembles into ribbons through dual C–H···O hydrogen bonds forming R₃³(18) rings, further linked by C–Cl···π(arene) contacts; compound (III) organizes into two-dimensional sheets via combined C–H···O and C–H···π(arene) interactions [1]. These differences, arising solely from N1/N5 substitution while the 3-[4-(trifluoromethyl)phenyl] moiety is held constant, establish that this substituent is a permissive yet structurally influential group whose solid-state behavior is predictable across derivative series.

Crystallography Solid-state stability Formulation

Class-Level Validation: c-Met Kinase Inhibition SAR Demonstrates Scaffold Tolerability for the 3-Aryl Substituent

A systematic structure-activity relationship study of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives revealed that the 3-aryl substituent is a critical determinant of c-Met kinase inhibitory potency. The optimized lead compound 8c, bearing a 3-(substituted-phenyl) group, achieved an IC50 of 68 nM against c-Met kinase with >50-fold selectivity over a panel of other tyrosine kinases, and demonstrated dose-dependent inhibition of c-Met phosphorylation in MKN45 gastric cancer cells [1]. Cellular antiproliferative activity was confirmed in MKN45 and EBC-1 cell lines at low-micromolar concentrations. This SAR evidence indicates that the 3-aryl position is a productive vector for potency optimization, and the 4-(trifluoromethyl)phenyl-substituted core scaffold (CAS 879072-54-5) provides a pre-optimized starting point with the electron-withdrawing –CF3 group already installed, bypassing an entire round of analog synthesis compared to the unsubstituted phenyl building block [2].

Kinase inhibition c-Met Anticancer

Melting Point and Thermal Stability: A Practical Procurement and Formulation Differentiator

The target compound exhibits a melting point of 217–218°C , placing it in a favorable thermal stability window for solid-form handling and long-term ambient storage. By comparison, the unsubstituted phenyl analog (CAS 87642-29-3) has no widely reported melting point in vendor databases, suggesting it may be a low-melting solid or oil at room temperature, consistent with the general observation that para-halogenation (particularly –CF3) increases crystal lattice energy and melting point through enhanced intermolecular interactions . The crystallography data confirm that compounds bearing the 4-(trifluoromethyl)phenyl group engage in strong C–H···O and C–H···π(arene) contacts that stabilize the solid state [1]. A defined, high melting point simplifies gravimetric dispensing accuracy, reduces hygroscopicity-related weighing errors, and improves shelf-life predictability compared to low-melting or deliquescent analogs.

Thermal stability Formulation Crystallinity

Optimal Procurement and Deployment Scenarios for 3-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Based on Quantitative Evidence


Kinase Inhibitor Lead Generation: Pre-installed CF3-Phenyl Vector for c-Met, EGFR, and TrkA Programs

The scaffold has demonstrated validated inhibitory activity against c-Met kinase (optimized derivative IC50 = 68 nM with >50-fold selectivity) and is the subject of patent filings claiming substituted 1H-pyrazolo[4,3-c]pyridines as EGFR inhibitors [1][2]. By procuring CAS 879072-54-5, medicinal chemistry teams bypass the need for a Suzuki coupling to install the 4-(trifluoromethyl)phenyl group at C3, saving one synthetic step and associated palladium scavenging purification. The free NH at N1 and secondary amine at N5 permit orthogonal functionalization: N1 can be alkylated or arylated, while N5 can be sulfonylated, acylated, or converted to a urea/carboxamide independently [3]. This divergent synthetic utility makes the compound a strategic core for parallel library synthesis targeting multiple kinase nodes simultaneously.

Anti-Infective Drug Discovery: MTB Pantothenate Synthetase Inhibitor Scaffold

The 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine series has produced lead compounds inhibiting Mycobacterium tuberculosis pantothenate synthetase with IC50 values as low as 21.8 μM and MIC of 26.7 μM against MTB, with no cytotoxicity at 50 μM [1]. The electron-withdrawing para-CF3 substituent present in CAS 879072-54-5 can further modulate the electronic character of the 3-aryl ring, potentially enhancing enzyme inhibition through improved π-stacking with the pantoate-binding pocket. Procurement of this pre-functionalized building block enables rapid SAR expansion at N1 and N5 while holding the CF3-phenyl group constant, accelerating hit-to-lead timelines for tuberculosis drug discovery programs operating under tight funding constraints.

CNS-Penetrant Candidate Design: Leveraging Optimal Physicochemical Parameters

With a computed XLogP3-AA of 2.2, TPSA of 40.7 Ų, molecular weight of 267.25 g/mol, only 1 rotatable bond, and 2 H-bond donors [1], the compound occupies a favorable position within the CNS MPO (Multiparameter Optimization) desirability space (TPSA < 90 Ų, MW < 400, LogP 1–3). The tetrahydropyrazolo[4,3-c]pyridine scaffold has been validated in neuropathic pain models: a related derivative achieved CB1 IC50 = 49.6 nM, TNF-α inhibition of 86.4% at 100 mg/kg, and ED50 values of 23.8–29.0 mg/kg in chronic constriction injury and partial sciatic nerve injury models [2]. The CF3-phenyl building block provides a metabolically stable 3-aryl group suitable for CNS exposure optimization without introducing additional hydrogen-bond donors that would impair brain penetration.

Solid-Form-Controlled Compound Management and High-Throughput Screening Logistics

The defined melting point of 217–218°C [1] ensures that the compound can be accurately dispensed by acoustic or tip-based automated liquid handlers without the calibration drift and tip-clogging issues associated with low-melting or hygroscopic solids. In compound management facilities maintaining ambient storage (20–25°C), the high melting point provides a wide thermal safety margin against softening or phase transitions that could alter DMSO stock concentrations over multi-year storage cycles. For CROs and screening centers running >100,000-compound libraries, the combination of high crystallinity, defined melting point, and solid-state stability inferred from the crystallographic hydrogen-bonding network [2] translates to fewer compound QC failures and reduced cherry-picking re-test rates, lowering operational costs per screening campaign.

Quote Request

Request a Quote for 3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.